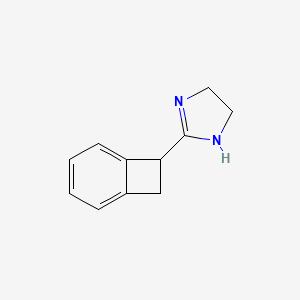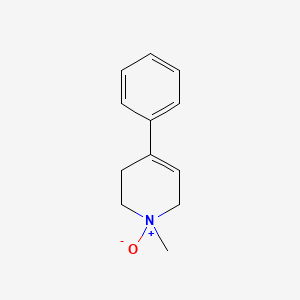
Cerium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+) is a monoatomic trication and an elemental cerium. It has a role as a cofactor.
Wissenschaftliche Forschungsanwendungen
Adsorption and Recovery from Aqueous Solutions
Cerium is significant in high-tech applications due to its role in adsorption and recovery processes. For instance, HKUST-1 metal-organic framework (MOF) demonstrates high efficiency in adsorbing Ce3+ from aqueous solutions, showcasing its potential in water treatment and recovery of cerium from industrial wastewater (Zhao et al., 2019).
Corrosion Resistance
Ce3+ is utilized to enhance corrosion resistance in various alloys. Studies have shown that cerium(III) can significantly suppress corrosion in magnesium alloys and mild steel, indicating its potential in extending the lifespan of these materials in corrosive environments (Heakal et al., 2012).
Catalytic Applications
Cerium's redox and acid-base properties make it a valuable component in catalysis. It has been employed in various organic reactions, including hydrogenation, coupling, and ring-opening reactions. Ceria-based catalysts are also significant in environmental protection and energy applications (Vivier & Duprez, 2010).
Environmental and Nanotechnology Applications
Ce3+ has notable applications in environmental geochemistry and nanotechnology. Cerium oxide nanoparticles, for instance, are essential in catalysis, fuel cells, and as antioxidants in biological systems. Their environmental fate and potential impact on ecosystem health are subjects of ongoing research (Dahle & Arai, 2015).
Biomedical Applications
In the biomedical field, cerium oxide nanoparticles, known as nanoceria, show promise as therapeutic agents for treating reactive oxygen species-mediated disorders. They are considered potent due to their ability to switch oxidation states, which makes them efficient free radical scavengers (Sahu et al., 2013).
Fuel Cell Technology
Cerium ions have been studied for their impact on the properties of fuel cell electrolyte membranes. For example, cerium ions can enhance the anti-oxidation properties of sulfonated poly(ether ether ketone) membranes, improving their durability and efficiency in fuel cell operations (Park & Kim, 2014).
Advanced Materials and Metallurgy
Cerium plays a crucial role in advanced materials and metallurgy. Its unique oxidation states are central to various industrial applications, including steel production and catalytic converters for automotive emissions control (Kilbourn, 2011).
Eigenschaften
CAS-Nummer |
18923-26-7 |
|---|---|
Produktname |
Cerium(3+) |
Molekularformel |
Ce+3 |
Molekulargewicht |
140.12 g/mol |
IUPAC-Name |
cerium(3+) |
InChI |
InChI=1S/Ce/q+3 |
InChI-Schlüssel |
XQTIWNLDFPPCIU-UHFFFAOYSA-N |
SMILES |
[Ce+3] |
Kanonische SMILES |
[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate](/img/structure/B1212423.png)


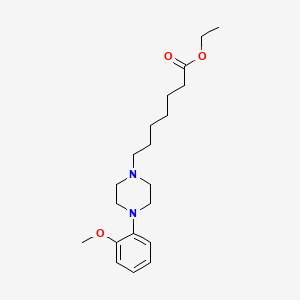


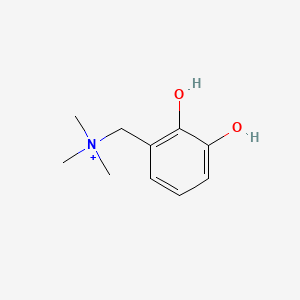
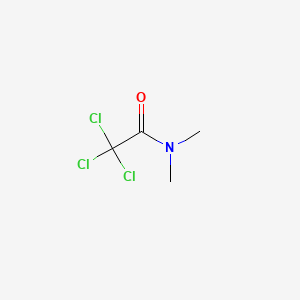
![1-[4-(3-Methoxyphenyl)-4-phenylbut-3-enyl]piperidine-3-carboxylic acid](/img/structure/B1212437.png)

